molecular formula C8H9Br2N B2736498 1-(2,4-Dibromophenyl)ethanamine CAS No. 1249483-11-1

1-(2,4-Dibromophenyl)ethanamine

Cat. No. B2736498
CAS RN: 1249483-11-1
M. Wt: 278.975
InChI Key: JQULRPNELBTLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,4-Dibromophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Br2N . It has a molecular weight of 278.97 . The IUPAC name for this compound is 2-(2,4-dibromophenyl)ethan-1-amine .


Synthesis Analysis

The synthesis of such compounds typically involves bromination reactions . Dibromoalkane synthesis by dibromination is a common method used for the synthesis of compounds like “this compound”. This process involves the use of reagents like DMSO and oxalyl bromide for bromination .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 . This indicates that the molecule consists of a 2,4-dibromophenyl group attached to an ethanamine group.

Scientific Research Applications

Metabolism and Pharmacokinetics

Kanamori et al. (2002) conducted a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) , a psychoactive phenethylamine, in rats. They identified several metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others, suggesting pathways for deamination and subsequent oxidation or reduction processes Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002.

Material Science and Catalysis

A study by Kumah et al. (2019) on chiral (pyridyl)imine nickel(II) complexes highlighted their application in the catalytic transfer hydrogenation of ketones. This research provided insights into the kinetics and mechanisms, indicating moderate catalytic activities and the potential for novel applications in asymmetric synthesis Kumah, Tsaulwayo, Xulu, & Ojwach, 2019.

Polymer Chemistry

Research by Lin, Chang, and Cheng (2011) introduced a phosphinated dietheramine for soluble polyetherimides , showcasing an economic preparation route. The resulting polymers exhibited good thermal stability, improved solubility, and flame retardancy, making them suitable for various industrial applications Lin, Chang, & Cheng, 2011.

Environmental Science

A study by Ma, Venier, and Hites (2012) on tribromophenoxy flame retardants in the Great Lakes atmosphere highlighted the environmental presence and distribution of compounds such as 1,2-bis(2,4,6-tribromophenoxy) ethane (TBE). This research is crucial for understanding the environmental impact of flame retardants and guiding regulatory and cleanup efforts Ma, Venier, & Hites, 2012.

Chemistry and Synthesis

The research by Kavala, Naik, and Patel (2005) introduced 1,2-Dipyridiniumditribromide-ethane (DPTBE) as a new, efficient brominating agent. Their work demonstrated its remarkable reactivity and efficiency in bromination reactions under solvent-free conditions, along with the potential for recycling and reuse, making it an environmentally friendly option for bromination processes Kavala, Naik, & Patel, 2005.

properties

IUPAC Name

1-(2,4-dibromophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQULRPNELBTLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.